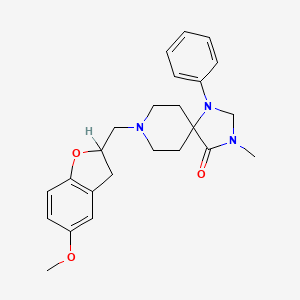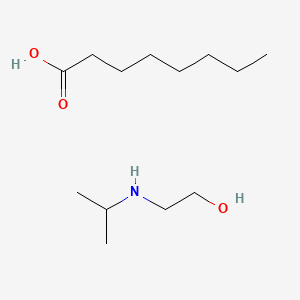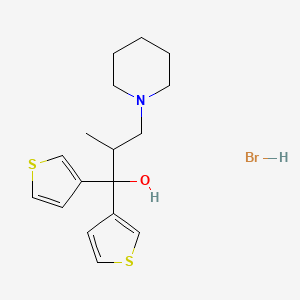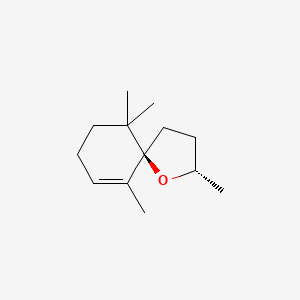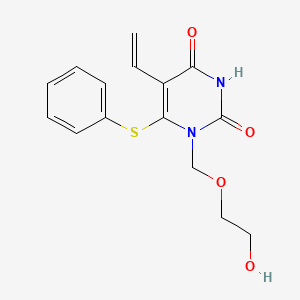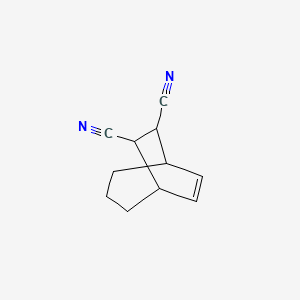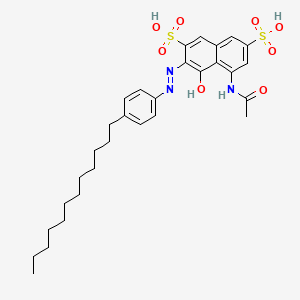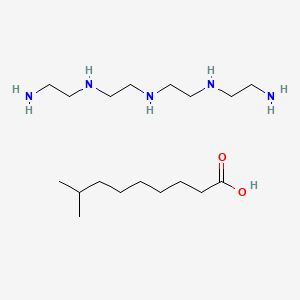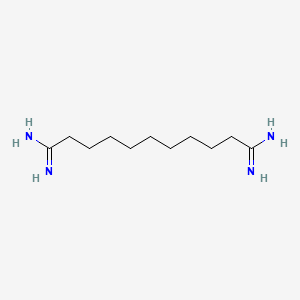
Undecanediamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Undecanediamidine is an organic compound belonging to the class of amidines Amidines are characterized by the presence of a functional group with the general structure R-C(=NR’)NR2 this compound, specifically, has a long carbon chain with two amidine groups at each end, making it a diamidine
準備方法
Synthetic Routes and Reaction Conditions
Undecanediamidine can be synthesized through several methods. One common approach involves the reaction of 1,11-undecanediamine with an appropriate nitrile under acidic conditions. This reaction typically requires a catalyst and elevated temperatures to proceed efficiently. Another method involves the use of carbodiimides, which react with amines to form amidines under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize costs. Safety measures are also implemented to handle the potentially hazardous reagents and by-products.
化学反応の分析
Types of Reactions
Undecanediamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: The amidine groups can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Undecanediamidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: this compound derivatives are being explored for their antimicrobial and anticancer properties.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes
作用機序
The mechanism of action of undecanediamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The amidine groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
類似化合物との比較
Similar Compounds
Hexamethylenediamidine: A shorter-chain diamidine with similar chemical properties.
Octamethylenediamidine: Another diamidine with an intermediate chain length.
Decamethylenediamidine: A diamidine with a slightly shorter carbon chain than undecanediamidine.
Uniqueness
This compound’s longer carbon chain provides it with unique properties, such as increased hydrophobicity and flexibility, which can enhance its interactions with biological membranes and proteins. This makes it particularly useful in applications where longer chain lengths are advantageous .
特性
CAS番号 |
7170-96-9 |
|---|---|
分子式 |
C11H24N4 |
分子量 |
212.34 g/mol |
IUPAC名 |
undecanediimidamide |
InChI |
InChI=1S/C11H24N4/c12-10(13)8-6-4-2-1-3-5-7-9-11(14)15/h1-9H2,(H3,12,13)(H3,14,15) |
InChIキー |
UEBKTDKOPUCXBI-UHFFFAOYSA-N |
正規SMILES |
C(CCCCC(=N)N)CCCCC(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


